molecular formula C9H8BrF B2461242 6-bromo-4-fluoro-2,3-dihydro-1H-indene CAS No. 1400702-00-2

6-bromo-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2461242
CAS No.: 1400702-00-2
M. Wt: 215.065
InChI Key: CHZUTJPIXUQKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indanes, which are bicyclic hydrocarbons This compound is characterized by the presence of bromine and fluorine atoms attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indane derivatives. One common method includes the reaction of 4-fluoroindane with bromine in the presence of a catalyst. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-4-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation Reactions: The indane ring can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms and form the parent indane structure.

Common Reagents and Conditions:

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution: Formation of various substituted indanes.

    Oxidation: Formation of indanones or indane carboxylic acids.

    Reduction: Formation of indane.

Scientific Research Applications

6-bromo-4-fluoro-2,3-dihydro-1H-indene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-2-fluoroaniline: Another halogenated aromatic compound with similar substitution patterns.

    6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A closely related compound with a similar indane structure.

Uniqueness: 6-bromo-4-fluoro-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms on the indane ring makes it a valuable intermediate for the synthesis of diverse organic molecules and potential therapeutic agents.

Properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZUTJPIXUQKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4-fluoroindan-1-one (57 mg, 0.26 mmol) in trifluoroacetic acid (1.1 mL) was added triethylsilane (103 μL, 0.65 mmol), and the mixture was stirred at room temperature overnight. The reaction solution was poured into ice water, and the mixture was extracted with ethyl acetate three times. The organic layer was combined, washed with saturated aqueous sodium hydrogen carbonate solution, and the organic layer was filtered through Phase-separator (Varian Inc.), and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0) to give a crude 6-bromo-4-fluoroindane (61 mg) as a yellow oil. The resultant was used in the next step without further purification. (2) The above crude product was treated in a similar manner to Reference example 41-(1) to give a crude methyl 7-fluoroindane-5-carboxylate. The resultant was used in the next step without further purification. (3) The above crude product was treated in a similar manner to Reference example 43-(2) to give a crude (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol. The resultant was used in the next step without further purification.
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
103 μL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.